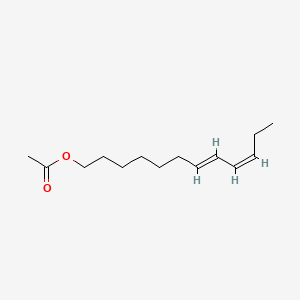

7,9-Dodecadienyl acetate, (7E,9Z)-

Vue d'ensemble

Description

“7,9-Dodecadienyl acetate, (7E,9Z)-” is a carboxylic ester . It is also known as a sex pheromone of bud borer Crocidosema Aporema . It is used in the study of the effect of sex pheromone emission on the attraction of Lobesia Botrana .

Synthesis Analysis

The compound can be synthesized by the reaction of alcohol with acetic anhydride . The reaction mixture is stirred for 3 hours at room temperature .Molecular Structure Analysis

The molecular formula of “7,9-Dodecadienyl acetate, (7E,9Z)-” is C14H24O2 . It has an average mass of 224.339 Da and a monoisotopic mass of 224.177628 Da .Chemical Reactions Analysis

The compound is degraded by heating at 50 °C . Isomerisation occurs readily in sunlight in the presence of a photosensitiser . Within 100 minutes, an equilibrium mixture containing 76% E,E and 12-14% of each of the E,Z- and Z,E-isomers is formed .Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 309.6±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol . The flash point is 105.8±20.4 °C . The index of refraction is 1.462 .Applications De Recherche Scientifique

Sex Pheromone for Moth Species :

- It has been identified as a selective attractant for males of the species Lobesia botrana, a significant pest in vineyards (Biwer et al., 1975).

- The compound also attracts males of geometrid moths like Sterrha biselata, indicating its cross-species pheromonal activity (Biwer et al., 1975).

Chemical Synthesis and Analysis :

- Research has been conducted on the chemical synthesis of 7E,9Z-dodecadienyl acetate from 1,3-butadiyne, demonstrating the compound's production for scientific and agricultural applications (Chrelashvili et al., 1993).

- Studies on stereoselective syntheses of this compound have been important for understanding its biological activity and for developing efficient production methods (Rossi et al., 1981).

Pheromone Analogs and Variants :

- Research into the structure and activity of pheromone analogs, including various geometric isomers of 7,9-dodecadienyl compounds, contributes to a deeper understanding of insect behavior and pheromone interaction (Priesner et al., 1989).

- Investigations into related compounds, such as different dodecadienyl acetates and alcohols, expand the potential applications of these pheromones in pest control strategies (Reed & Chisholm, 1985).

Field Applications in Pest Control :

- The effectiveness of 7,9-Dodecadienyl acetate, (7E,9Z)- in field trapping and control of pest species, such as tortricid moths, has been explored, showing its practical applications in integrated pest management (Chisholm et al., 1985).

Study of Chemical Transformations :

- Research on the photo- and radical isomerization of (E, Z)-7,9-dodecadien-1-yl acetate has provided insights into the stability and behavior of this pheromone under various environmental conditions, which is crucial for its effective use in field applications (Ideses et al., 1982).

Mécanisme D'action

Target of Action

The primary target of the compound (7Z,9E)-Dodeca-7,9-dienyl acetate, also known as (7E,9Z)-dodeca-7,9-dien-1-yl acetate, 7E,9Z-Dodecadienyl acetate, or 7,9-Dodecadienyl acetate, (7E,9Z)-, is the olfactory receptors of certain insects . This compound is a female pheromone isolated from female grapevine moths .

Mode of Action

The compound interacts with its targets by binding to the olfactory receptors of the insects, specifically the male grapevine moths . This binding triggers a series of biochemical reactions that lead to the attraction of the male moths to the source of the pheromone .

Biochemical Pathways

The compound is involved in the pheromone biosynthesis pathway of the female grapevine moth . It is produced by ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, and subsequently introduction of the second double bond by an unknown ∆7 desaturase, before final reduction and acetylation .

Pharmacokinetics

Given its role as a pheromone, it is likely that it is rapidly metabolized and excreted by the insects that produce it .

Result of Action

The result of the compound’s action is the attraction of male grapevine moths to the females that produce the pheromone . This facilitates mating and reproduction among these insects .

Action Environment

Environmental factors such as temperature and sunlight can influence the compound’s action, efficacy, and stability . For instance, the compound’s chemical transformations in sunlight and heat have been studied . These factors can affect the compound’s volatility, diffusion rate, and degradation rate, all of which can impact its effectiveness as a pheromone .

Analyse Biochimique

Biochemical Properties

The biosynthesis of (7Z,9E)-Dodeca-7,9-dienyl acetate involves several biochemical reactions . The compound is produced by ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid .

Cellular Effects

The cellular effects of (7Z,9E)-Dodeca-7,9-dienyl acetate are primarily observed in the context of its role as a pheromone in the European grapevine moth, Lobesia botrana . As a pheromone, it influences cell function by triggering specific signaling pathways that lead to behavioral responses .

Molecular Mechanism

The molecular mechanism of (7Z,9E)-Dodeca-7,9-dienyl acetate involves its interaction with specific receptors on the surface of cells . These interactions trigger intracellular signaling pathways that result in the observed behavioral responses .

Propriétés

IUPAC Name |

dodeca-7,9-dienyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRZUAWETKPZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866501 | |

| Record name | Dodeca-7,9-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55774-32-8 | |

| Record name | (7Z,9E)-dodecadienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 7E,9Z-Dodecadienyl acetate?

A1: 7E,9Z-Dodecadienyl acetate acts as a sex pheromone for certain insect species. Specifically, it has been identified as the primary sex pheromone component for the grapevine moth (Lobesia botrana). [1, 2, 3] This means that male grapevine moths are highly attracted to this compound, a characteristic which can be exploited for pest control strategies. Interestingly, research has also shown that this compound attracts males of the geometrid moth Sterrha biselata, highlighting its potential influence across different moth species. [2]

Q2: Are there efficient synthetic routes for producing 7E,9Z-Dodecadienyl acetate?

A2: Yes, several synthetic approaches have been explored for 7E,9Z-Dodecadienyl acetate. One method utilizes 1,3-butadiyne as a starting material, with either 2E,4Z-heptadienyl acetate or 1-bromo-3E,5Z-octadiene serving as key intermediates. [1] Another strategy involves a Grignard-Schlosser cross-coupling reaction. This method employs specific Grignard reagents, synthesized from corresponding l-tert-butoxy-~-chlorohydrins, to react with an appropriate electrophile. [4] The choice of electrophile in this reaction significantly impacts the final ratio of stereoisomers produced. [4]

Q3: How is the structure of 7E,9Z-Dodecadienyl acetate characterized?

A3: While the provided research excerpts don't provide specific spectroscopic data, the structural characterization of 7E,9Z-Dodecadienyl acetate would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR would help determine the arrangement of hydrogen and carbon atoms within the molecule, confirming the positions of the double bonds (7E,9Z configuration). MS would provide information about the compound's molecular weight, further supporting its structural identification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

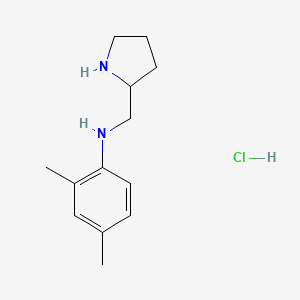

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid](/img/structure/B3025544.png)